Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (EDFQC) is a novel, synthetically produced compound that has been gaining attention in the scientific community due to its potential applications in laboratory experiments and research. EDFQC has demonstrated a unique ability to bind to various biological targets, making it an attractive compound for further study.
Scientific Research Applications
Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound with potential applications in various scientific fields. Below is a comprehensive analysis of six unique applications of this compound:
Application in Antibacterial Drug Synthesis
Scientific Field
Pharmaceutical Chemistry Application Summary: This compound is utilized in the synthesis of antibacterial drugs, particularly fluoroquinolones, which are a class of antibiotics. Methods and Procedures: It serves as a precursor or intermediate in the synthesis of various fluoroquinolone antibiotics. The compound undergoes various chemical reactions, including cyclization and fluorination, to form the quinolone core structure essential for antibacterial activity. Results and Outcomes: The synthesis of fluoroquinolone antibiotics using this compound has led to the development of drugs with broad-spectrum antibacterial properties. These drugs are effective against a wide range of bacterial infections and are commonly used in clinical settings.
Building on the previous applications, here’s another unique application of Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate:
Application in Anticancer Research
Scientific Field
Biochemistry and Pharmacology Application Summary: This compound is investigated for its potential use in anticancer drugs, particularly targeting specific cancer cell lines. Methods and Procedures: It is used as a scaffold in the synthesis of compounds that can interfere with the proliferation of cancer cells. The compound is modified through various chemical reactions to enhance its selectivity and potency against cancer targets. Results and Outcomes: Preliminary studies have shown that derivatives of this compound can inhibit the growth of certain cancer cells, indicating its potential as a lead compound in anticancer drug development.
This application demonstrates the compound’s potential in contributing to the advancement of cancer treatment options. For detailed experimental procedures and quantitative results, it is recommended to consult specialized scientific literature or patents .
properties
IUPAC Name |
ethyl 5,8-difluoro-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c1-2-18-12(17)6-5-15-10-8(14)4-3-7(13)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENLNGOUWHSEIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384172 | |
Record name | Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
CAS RN |
185011-67-0 | |
Record name | Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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